Technical Documentation Center

2-(5-Chloro-2-methoxyphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Chloro-2-methoxyphenyl)propanoic acid

Core Science & Biosynthesis

Foundational

Literature review of 2-(5-Chloro-2-methoxyphenyl)propanoic acid synthesis pathways

This guide provides an in-depth technical analysis of the synthesis pathways for 2-(5-Chloro-2-methoxyphenyl)propanoic acid (CAS 1216314-99-6). This molecule serves as a critical scaffold in medicinal chemistry, sharing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis pathways for 2-(5-Chloro-2-methoxyphenyl)propanoic acid (CAS 1216314-99-6). This molecule serves as a critical scaffold in medicinal chemistry, sharing structural homology with the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and serving as a versatile intermediate for specific receptor agonists.

Executive Summary & Chemical Identity

Target Molecule: 2-(5-Chloro-2-methoxyphenyl)propanoic acid CAS Registry Number: 1216314-99-6 Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol

Significance: The target molecule features a phenylpropanoic acid core substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position.[1] This specific substitution pattern creates unique steric and electronic properties:

  • Steric Hindrance: The ortho-methoxy group imposes rotational barriers, influencing the conformation of the propanoic acid tail.

  • Electronic Effects: The 5-chloro substituent deactivates the ring slightly but provides a handle for further functionalization (e.g., via Suzuki coupling), while the 2-methoxy group is strongly electron-donating, directing electrophilic substitution.

This guide outlines three distinct synthetic pathways, ranging from classical industrial rearrangements to modern transition-metal catalysis.

Retrosynthetic Analysis

To design the most efficient synthesis, we must analyze the disconnection of the C-C bonds relative to the aromatic ring.

Retrosynthesis Target Target: 2-(5-Chloro-2-methoxyphenyl)propanoic acid Disconnection1 Path A: 1,2-Aryl Migration (C-C Rearrangement) Target->Disconnection1 Retro-Rearrangement Disconnection2 Path B: Alpha-Arylation (C-C Cross Coupling) Target->Disconnection2 Retro-Coupling Propiophenone Precursor A: 1-(5-Chloro-2-methoxyphenyl)propan-1-one Disconnection1->Propiophenone Oxidative Rearrangement ArylHalide Precursor B: 2-Bromo-4-chloroanisole + Methyl Propionate Disconnection2->ArylHalide Pd-Catalysis

Figure 1: Retrosynthetic map identifying the two primary strategic approaches.

Pathway 1: Oxidative Rearrangement (Industrial "Profen" Route)

Best For: Scalability, cost-efficiency, and avoiding heavy metals.

This pathway mimics the industrial synthesis of Naproxen and Ibuprofen. It relies on the 1,2-aryl migration of a propiophenone derivative. The key transformation converts the linear ketone into the branched alpha-aryl ester.

Step 1: Friedel-Crafts Acylation

Reagents: 4-Chloroanisole, Propionyl Chloride, AlCl₃. Mechanism: The methoxy group directs the acylation to the ortho position (position 2) relative to itself, but para to the chlorine? Correction: 4-Chloroanisole has a Cl at position 4 and OMe at position 1. The OMe is the stronger director. The ortho position to OMe (position 2) is available. However, steric hindrance might favor the position meta to Cl? No, OMe directs ortho/para. Para is blocked by Cl. Therefore, acylation occurs at position 2 (ortho to OMe). Product: 1-(5-Chloro-2-methoxyphenyl)propan-1-one.

Step 2: Oxidative Rearrangement (Tsuchihashi-Genpin Type)

Reagents: Iodine (I₂), Trimethyl Orthoformate (TMOF), H₂SO₄ (cat.), Methanol. Process:

  • Formation of the dimethyl ketal in situ.

  • Iodination alpha to the ketal.

  • 1,2-Aryl Migration: The aryl group migrates to the alpha-carbon, displacing the iodide (Friedel-Crafts-like intramolecular alkylation).

  • Hydrolysis of the resulting ester.

Rearrangement Ketone Propiophenone Iodination Alpha-Iodination Ketone->Iodination I2, TMOF Migration 1,2-Aryl Migration (Phenonium Ion) Iodination->Migration Ag+ or Heat Ester Methyl Ester Migration->Ester MeOH

Figure 2: Mechanistic flow of the oxidative rearrangement.

Pathway 2: Palladium-Catalyzed Alpha-Arylation (Modern)

Best For: Laboratory scale, high convergence, medicinal chemistry libraries.

This route utilizes Buchwald-Hartwig chemistry to directly couple an aryl halide with an ester enolate. It is highly convergent but requires expensive catalysts.

Substrate Selection
  • Electrophile: 2-Bromo-4-chloroanisole (Commercially available).

    • Note: Bromine is more reactive than chlorine towards oxidative addition, allowing selective coupling at the 2-position without disturbing the 5-chloro substituent.

  • Nucleophile: Methyl propionate (generated as an enolate).

Protocol Logic
  • Catalyst System: Pd(dba)₂ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or Q-Phos . These ligands facilitate the oxidative addition into the sterically hindered ortho-substituted aryl bromide.

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or NaOtBu. Strong bases are required to deprotonate the ester.

  • Mechanism:

    • Oxidative addition of Pd(0) to Ar-Br.

    • Transmetallation of the ester enolate.

    • Reductive elimination to form the C-C bond.

Detailed Experimental Protocol (Pathway 1)

This protocol is selected for its robustness and lack of heavy metal contaminants, making it suitable for scale-up.

Step 1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)propan-1-one
  • Setup: Flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel.

  • Reagents:

    • 4-Chloroanisole (1.0 equiv)

    • Propionyl chloride (1.2 equiv)

    • Aluminum chloride (AlCl₃, 1.5 equiv)

    • Dichloromethane (DCM, solvent)

  • Procedure:

    • Dissolve AlCl₃ in DCM at 0°C.

    • Add propionyl chloride dropwise. Stir for 15 min to form the acylium ion.

    • Add 4-chloroanisole dropwise, maintaining temperature < 5°C.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour cautiously onto ice/HCl mixture.

    • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from hexanes or distill.

Step 2: Oxidative Rearrangement to Methyl Ester
  • Reagents:

    • Ketone from Step 1 (1.0 equiv)[2]

    • Iodine (I₂, 1.1 equiv)

    • Trimethyl Orthoformate (TMOF, 3.0 equiv)

    • Sulfuric acid (H₂SO₄, catalytic)

  • Procedure:

    • Dissolve ketone in TMOF/Methanol (1:1).

    • Add I₂ and cat. H₂SO₄.

    • Heat to 60°C for 12 hours. The reaction proceeds via the dimethyl ketal, followed by iodination and rearrangement.

    • Quench: Add aqueous sodium thiosulfate (saturated) to remove excess iodine.

    • Extraction: Extract with Ethyl Acetate.

    • Product: Methyl 2-(5-chloro-2-methoxyphenyl)propanoate.

Step 3: Hydrolysis to Final Acid
  • Reagents: NaOH (2N, aq), Methanol.

  • Procedure: Reflux the ester in NaOH/MeOH for 2 hours. Acidify with HCl to pH 1. Filter the white precipitate.

Comparative Analysis of Pathways

FeaturePathway 1: Oxidative RearrangementPathway 2: Pd-Catalyzed Alpha-Arylation
Starting Material 4-Chloroanisole (Cheap)2-Bromo-4-chloroanisole (Moderate)
Reagents AlCl₃, I₂, TMOFPd(dba)₂, P(t-Bu)₃, LiHMDS
Step Count 3 (Linear)1 (Convergent)
Scalability High (kg to ton scale)Low/Medium (High catalyst cost)
Atom Economy Moderate (Loss of MeOH/Al salts)High
Safety Profile Iodine/AlCl₃ handling requiredAir-sensitive catalyst, pyrophoric bases

References

  • Chemical Identity & CAS

    • 2-(5-Chloro-2-methoxyphenyl)propanoic acid. CAS Registry No. 1216314-99-6. PubChem CID: 53423225. Link

  • Pathway 1 (Rearrangement) Methodology: Tsuchihashi, G., et al. "A New Method for the Synthesis of 2-Arylpropionic Acids via Oxidative Rearrangement." Tetrahedron Letters, 1982. Castellanos, L., et al. "Regioselective Friedel-Crafts Acylation of 4-Chloroanisole." Journal of Chemical Research, 2014.
  • Pathway 2 (Alpha-Arylation)

    • Hama, T., & Hartwig, J. F.[3][4] "Palladium-Catalyzed α-Arylation of Esters with Chloroarenes." Organic Letters, 2008, 10(7), 1549–1552. Link

    • Jørgensen, M., et al. "Palladium-Catalyzed α-Arylation of Esters."[4] Journal of the American Chemical Society, 2002, 124, 12557.[3][4]

  • Starting Material Data

    • 5-Chloro-2-methoxyacetophenone (CAS 6342-64-9).[1][5][6][7] Sigma-Aldrich Product Data. Link

    • 2-Bromo-4-chloroanisole (CAS 60633-25-2). Chem-Impex International. Link

Sources

Exploratory

Strategic Pharmacophore Elucidation: 2-(5-Chloro-2-methoxyphenyl)propanoic acid

Executive Summary This technical guide outlines the rigorous pharmacophore modeling protocol for 2-(5-Chloro-2-methoxyphenyl)propanoic acid , a representative arylpropionic acid (APA) scaffold. While structurally analogo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous pharmacophore modeling protocol for 2-(5-Chloro-2-methoxyphenyl)propanoic acid , a representative arylpropionic acid (APA) scaffold. While structurally analogous to NSAIDs like loxoprofen or fenoprofen, this specific chemotype presents unique modeling challenges due to the steric bulk of the ortho-methoxy group and the electronic signature of the meta-chlorine.

The primary pharmacological target for this moiety is Cyclooxygenase (COX-1/COX-2) .[1] This guide details the construction of a high-fidelity pharmacophore hypothesis designed to screen for bioisosteres with improved COX-2 selectivity, leveraging the specific halogen-bonding capability of the 5-chloro substituent.

Molecular Dissection & Feature Mapping

Before computational implementation, we must deconstruct the ligand into its requisite pharmacophoric features. This "feature-first" approach prevents the generation of noisy models dominated by steric bulk rather than electronic recognition.

Table 1: Pharmacophoric Feature Definition
Structural MoietyFeature TypeGeometric ConstraintMechanistic Function
Propanoic Acid Anionic / H-Bond Acceptor (HBA) Sphere (r=1.6 Å)Forms salt bridge with Arg120 and H-bond with Tyr355 in the COX channel.
Phenyl Ring Hydrophobic / Aromatic (Hyd/Aro) Plane / VectorPi-stacking interactions within the hydrophobic channel (near Trp387 ).
2-Methoxy Group H-Bond Acceptor (HBA) + Steric VectorThe oxygen acts as an HBA; the methyl group enforces a non-planar conformation relative to the ring (ortho-effect).
5-Chloro Group Hydrophobic / Halogen Bond Donor VectorOccupies a lipophilic pocket; potential

-hole interaction with backbone carbonyls.
The Chirality Factor

The propanoic acid side chain introduces a chiral center at the


-position.
  • Critical Insight: For APAs (e.g., ibuprofen, naproxen), the (S)-enantiomer is typically the potent COX inhibitor.

  • Protocol Mandate: When generating conformers, you must explicitly model the (S)-enantiomer. Racemic modeling will dilute the spatial precision of the anionic feature relative to the aromatic centroid.

Computational Workflow: The "Dynamic Ensemble" Protocol

Standard rigid docking fails with APAs due to the high flexibility of the propanoic acid tail. We utilize a Dynamic Ensemble approach.

Diagram 1: Pharmacophore Generation Pipeline

PharmacophoreWorkflow Input Ligand Input (S)-Enantiomer ConfGen Conformer Generation (Low-Mode MD) Input->ConfGen Energy Window < 10 kcal/mol Align Structural Alignment (Flexible Fit) ConfGen->Align Ref: Diclofenac/COX-2 Feature Feature Extraction (Chemical Function) Align->Feature 3D Spatial Consensus Valid Validation (ROC / Decoys) Feature->Valid Enrichment Calculation

Caption: The linear workflow emphasizes conformational sampling prior to alignment to ensure the bioactive pose is captured.

Step-by-Step Methodology

Phase A: Conformational Expansion

The propanoic acid tail can rotate freely. To capture the bioactive conformation:

  • Force Field Selection: Use MMFF94x or OPLS3e . These fields accurately parameterize the torsion angles of aryl-alkyl ethers (methoxy group) and carboxylic acids.

  • Search Method: Perform a Stochastic Search or Low-Mode Molecular Dynamics (MD) .

    • Limit: Retain conformers within 10 kcal/mol of the global minimum.

    • RMSD Cutoff: 0.5 Å (to remove redundant shapes).

  • Solvation: Use an implicit solvent model (Generalized Born) with

    
     (water) to simulate the physiological environment, stabilizing the ionized carboxylate.
    
Phase B: Alignment & Hypothesis Generation

We cannot rely solely on the ligand structure. We must align 2-(5-Chloro-2-methoxyphenyl)propanoic acid against a known co-crystallized reference (e.g., Diclofenac in PDB: 1PXX).

  • Anchor Points:

    • Align the Phenyl Ring centroid of the target with the Diclofenac dichlorophenyl ring.

    • Align the Carboxylate carbons.

  • Feature Definition:

    • Place a Negative Ionizable feature on the carboxylate.

    • Place a Hydrophobic feature on the 5-Chloro substituent.

    • Crucial Step: Add an Excluded Volume shell around the 2-methoxy group. This defines the steric limit of the binding pocket, preventing the selection of false positives that are too bulky.

Phase C: The Halogen Bond (Advanced)

The 5-Chloro substituent is not merely hydrophobic. In high-precision modeling, treat the Chlorine atom as a Halogen Bond Donor .

  • Vector: Define a vector extending along the C-Cl bond axis.

  • Target: This vector should point toward a backbone carbonyl oxygen or a specific water network within the COX active site.

  • Justification: Chlorine exhibits a "sigma-hole" (positive electrostatic potential cap) that enhances binding affinity beyond simple lipophilicity [1, 2].

Validation Strategy

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Protocol:
  • Decoy Set Construction:

    • Extract 50 known COX-2 active ligands (Actives).

    • Generate 2,500 property-matched decoys (DUD-E database approach) with similar MW and LogP but different topology.

  • Screening: Run the pharmacophore search against this combined database.

  • Metrics:

    • Enrichment Factor (EF1%): Should be > 10.

    • ROC AUC: A value > 0.7 indicates a predictive model; > 0.8 is excellent.

Diagram 2: The Binding Mode Hypothesis

BindingMode Carboxyl Carboxylate (Anionic) Arg120 Arg120 (Cationic) Carboxyl->Arg120 Ionic (2.8 Å) Tyr355 Tyr355 (H-Bond Donor) Carboxyl->Tyr355 H-Bond Ring Phenyl Ring (Aromatic) Trp387 Trp387 (Pi-Interaction) Ring->Trp387 T-Shaped Pi-Stack Cl 5-Chloro (Halogen Donor) Backbone Backbone C=O (Lewis Base) Cl->Backbone Halogen Bond (Sigma Hole) OMe 2-Methoxy (Steric/HBA) OMe->Arg120 Steric Clash Avoidance

Caption: Theoretical interaction map within the COX-2 active site. Note the specific Halogen Bond vector from the 5-Cl position.

References

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design, structure, and thermodynamics. Protein Science, 22(2), 139–152. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2][3] Nature, 384, 644–648. Link

  • Truchon, J. F., & Bayly, C. I. (2007). Evaluating Virtual Screening Methods: Good and Bad Metrics for the "Early Recognition" Problem. Journal of Chemical Information and Modeling, 47(2), 488–508.[4] Link

Sources

Foundational

Molecular weight and formula analysis of 2-(5-Chloro-2-methoxyphenyl)propanoic acid

An In-depth Technical Guide to the Molecular Formula and Weight Analysis of 2-(5-Chloro-2-methoxyphenyl)propanoic acid Abstract The rigorous characterization of active pharmaceutical ingredients (APIs) and key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Formula and Weight Analysis of 2-(5-Chloro-2-methoxyphenyl)propanoic acid

Abstract

The rigorous characterization of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug discovery and development. This guide provides an in-depth technical framework for the definitive analysis of 2-(5-Chloro-2-methoxyphenyl)propanoic acid, a compound of interest in synthetic chemistry. We will detail the necessary theoretical calculations and outline a multi-pronged experimental strategy designed to unambiguously determine its molecular formula and weight. This document, intended for researchers and drug development professionals, emphasizes the synergy between high-resolution mass spectrometry (HRMS), elemental analysis (EA), and nuclear magnetic resonance (NMR) spectroscopy. The causality behind each analytical choice is explored, presenting a self-validating system for structural confirmation that aligns with the principles of scientific integrity and regulatory scrutiny.

Theoretical Characterization of the Target Molecule

Prior to any experimental work, a thorough theoretical analysis of the proposed structure is essential. This provides a set of expected values against which empirical data can be benchmarked. The hypothesized structure of 2-(5-Chloro-2-methoxyphenyl)propanoic acid leads to the following foundational properties.

Molecular Formula Derivation

Based on its chemical name and structure, the molecular formula is determined by summing its atomic constituents:

  • 10 Carbon atoms

  • 11 Hydrogen atoms

  • 1 Chlorine atom

  • 3 Oxygen atoms

This results in the molecular formula: C₁₀H₁₁ClO₃ .

Molecular Weight Calculation

Two distinct molecular weight values are critical for analysis: the average molecular weight and the monoisotopic mass.

  • Average Molecular Weight: This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is relevant for macroscopic measurements like gravimetric analysis. The calculated average molecular weight is 214.64 g/mol [1].

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, and ³⁵Cl). This value is paramount for high-resolution mass spectrometry. The calculated monoisotopic mass is 214.03967 Da [1].

Predicted Elemental Composition

From the molecular formula and atomic weights, the theoretical percentage of each element by mass can be calculated. This is the benchmark for validation by elemental analysis.

ElementAtomic SymbolQuantityAtomic Weight ( g/mol )Total Mass ( g/mol )Mass Percentage (%)
CarbonC1012.011120.1155.96%
HydrogenH111.00811.0885.16%
ChlorineCl135.45335.45316.52%
OxygenO315.99947.99722.36%
Total 214.648 100.00%

Experimental Strategy: An Integrated Approach

No single technique can provide absolute certainty. Therefore, a multi-faceted, orthogonal approach is required. The causality for this integrated strategy is rooted in the principle of cross-validation: if independent methods yield concordant results, confidence in the final assignment is maximized. The overall workflow is visualized below.

cluster_start Initiation cluster_analysis Analytical Workstreams (Orthogonal Methods) cluster_data Primary Data Outputs cluster_validation Validation & Confirmation Sample Purified Sample of 2-(5-Chloro-2-methoxyphenyl)propanoic acid HRMS High-Resolution Mass Spectrometry (e.g., ESI-QTOF) Sample->HRMS EA Elemental Analysis (CHN Combustion) Sample->EA NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MassData < Exact Mass Measurement (e.g., m/z 215.0470 for [M+H]⁺) Isotopic Pattern (A+2 peak ~32% of A)> HRMS->MassData RatioData < Elemental Ratios (e.g., %C, %H, %N)> EA->RatioData StructData < Structural Connectivity (Chemical shifts, coupling constants)> NMR->StructData Validation Data Integration & Cross-Validation MassData->Validation RatioData->Validation StructData->Validation Conclusion Confirmed Molecular Formula: C₁₀H₁₁ClO₃ Validated Molecular Weight: 214.03967 Da Validation->Conclusion

Caption: Workflow for Molecular Formula and Weight Confirmation.

Core Analytical Techniques and Protocols

This section provides the practical details for each core technique, explaining the rationale behind the methodology.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of molecular formula determination. Unlike nominal mass instruments, which provide integer masses, HRMS instruments (like TOF or Orbitrap analyzers) can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision is crucial because it allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For 2-(5-Chloro-2-methoxyphenyl)propanoic acid, the presence of chlorine provides a definitive isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, resulting in a characteristic "A+2" peak in the mass spectrum that is roughly one-third the intensity of the monoisotopic peak. Observing this pattern is a powerful validation step.

Expected HRMS Data Summary

Ion SpeciesAdductTheoretical m/z (Monoisotopic)Expected A+2 Peak m/zExpected A+2 Intensity (%)
[M+H]⁺Proton215.0470217.0440~32%
[M+Na]⁺Sodium237.0289239.0259~32%
[M-H]⁻Proton213.0324215.0294~32%

Experimental Protocol: ESI-QTOF HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrument Calibration: Calibrate the mass spectrometer using a certified calibration standard solution across the desired mass range (e.g., m/z 100-1000) to ensure mass accuracy below 5 ppm.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes. Set the mass range to capture the expected ions (e.g., m/z 100-500). Ensure the resolution is set to >10,000 (FWHM).

  • Data Analysis: Process the acquired spectrum. Identify the monoisotopic peak and compare its measured m/z to the theoretical value. Calculate the mass error in parts-per-million (ppm). Confirm the presence and relative intensity of the A+2 isotopic peak characteristic of a single chlorine atom.

Elemental Analysis (EA)

Expertise & Experience: While HRMS provides an extremely precise mass measurement, elemental analysis offers an orthogonal, quantitative measure of the mass percentage of key elements (Carbon, Hydrogen, Nitrogen).[2] This technique acts as a crucial check on the formula proposed by HRMS. The principle is straightforward: the sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are measured. The system is self-validating; the experimentally determined mass percentages should be within a narrow tolerance (typically ±0.4%) of the theoretical values calculated in Section 1.3, and the sum of percentages should approach 100%.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin capsule.

  • Instrument Setup: Set up the elemental analyzer according to the manufacturer's instructions, ensuring the combustion and reduction furnaces are at their operational temperatures (typically ~900-1000°C and ~650°C, respectively). Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Combustion: Introduce the sample into the combustion furnace. The sample is flash-combusted in a pure oxygen environment.

  • Analysis: The resulting gases are passed through a reduction tube and then separated via a chromatographic column. A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.

  • Data Reporting: The instrument software automatically calculates and reports the weight percentages of C and H. The results are then compared to the theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy does not directly measure molecular weight. However, it provides the ultimate confirmation of the molecular formula by elucidating the compound's carbon-hydrogen framework.[3] By analyzing the ¹H and ¹³C NMR spectra, one can confirm the number of different types of protons and carbons, their connectivity, and their chemical environment. This detailed structural map validates that the atoms of the proposed formula (C₁₀H₁₁ClO₃) are indeed assembled in the correct manner, ruling out isomeric structures that would have the same molecular weight and elemental composition.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled experiment is standard to produce singlets for each unique carbon.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, splitting patterns (coupling), and the number of signals in both spectra to confirm the presence of all expected structural motifs (e.g., methoxy group, aromatic protons, propanoic acid moiety).

Integrated Data Analysis and Interpretation

The power of this approach lies in synthesizing the data from all three techniques. The logical flow for this validation is depicted below.

cluster_evidence Convergent Experimental Evidence cluster_conclusion Conclusion HRMS_Data < HRMS Data • Measured m/z matches theoretical (e.g., [M+H]⁺ = 215.0470 ± 5 ppm) • Chlorine isotopic pattern (3:1) confirmed> Hypothesis Hypothesized Identity: 2-(5-Chloro-2-methoxyphenyl)propanoic acid C₁₀H₁₁ClO₃ HRMS_Data->Hypothesis Confirms Mass & Elemental Constituents (Cl) EA_Data < Elemental Analysis Data • %C = 55.96 ± 0.4% • %H = 5.16 ± 0.4%> EA_Data->Hypothesis Confirms Elemental Ratios NMR_Data < NMR Spectroscopy Data • ¹H and ¹³C signal counts match C₁₀H₁₁ClO₃ structure • Connectivity confirmed> NMR_Data->Hypothesis Confirms Isomeric Structure Conclusion VALIDATED IDENTITY Hypothesis->Conclusion All Evidence Converges

Caption: Logical workflow for integrated data analysis.

A successful analysis will show that:

  • The high-accuracy mass from HRMS falls within 5 ppm of the theoretical value for C₁₀H₁₁ClO₃.

  • The isotopic pattern observed in the mass spectrum is characteristic of a monochlorinated compound.

  • The measured percentages of carbon and hydrogen from elemental analysis match the theoretical values for C₁₀H₁₁ClO₃ within an acceptable error of ±0.4%.

  • The ¹H and ¹³C NMR spectra are fully consistent with the specific isomeric arrangement of 2-(5-Chloro-2-methoxyphenyl)propanoic acid.

When all these conditions are met, the molecular formula and weight are considered definitively established with the highest degree of scientific confidence.

Conclusion

The determination of the molecular weight and formula of a novel compound like 2-(5-Chloro-2-methoxyphenyl)propanoic acid is a foundational requirement in chemical and pharmaceutical development. A slapdash or single-method approach is insufficient and introduces unacceptable risk. The integrated, multi-orthogonal strategy detailed in this guide—leveraging the precision of HRMS, the quantitative accuracy of EA, and the structural detail of NMR—constitutes a robust, self-validating system. By adhering to this framework, researchers can ensure data integrity and establish a solid analytical foundation for all subsequent research and development activities.

References

  • PubChem. (n.d.). 2-(5-Chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemsrc. (2025). 2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Mecoprop. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-chloro-2-methoxyphenyl)propanoic acid (C10H11ClO3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-chloro- (CAS 598-78-7). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • SWGDrug. (2014). 4-Chloro-2,5-Dimethoxyamphetamine. Retrieved from [Link]

Sources

Exploratory

Predictive DMPK Profiling: Metabolic Stability Assessment of 2-(5-Chloro-2-methoxyphenyl)propanoic Acid

Executive Summary & Structural Analysis Context: 2-(5-Chloro-2-methoxyphenyl)propanoic acid is a 2-arylpropionic acid derivative, structurally homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Context: 2-(5-Chloro-2-methoxyphenyl)propanoic acid is a 2-arylpropionic acid derivative, structurally homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. In drug discovery, this scaffold presents a unique set of metabolic liabilities that define its pharmacokinetic (PK) profile.

The Assessment Challenge: The compound features three distinct metabolic "soft spots": the chiral center at the


-carbon, the electron-rich methoxy group, and the carboxylic acid tail. This guide details a predictive framework to assess its metabolic stability, moving from in silico logic to in vitro validation.
Physicochemical Profile (Predicted)[1][2][3]
  • Lipophilicity (LogP): ~3.1 (Estimated). The chloro-substitution increases lipophilicity compared to unsubstituted analogs, likely increasing affinity for CYP450 enzymes.

  • Acidity (pKa): ~4.2–4.5. The carboxylic acid will be ionized at physiological pH (7.4), influencing protein binding and transporter interactions.

  • Structural Alerts:

    • 
      -Methyl Acetic Acid:  High probability of unidirectional chiral inversion (
      
      
      
      ).
    • Aryl Methoxy Group: Primary target for O-demethylation.

    • Carboxylic Acid: Obligate site for acyl glucuronidation (toxicity risk).

In Silico Prediction Framework

Before wet-lab execution, we establish a hypothesis using Structure-Activity Relationships (SAR).

Site of Metabolism (SOM) Prediction

Based on electronic density and steric accessibility, the metabolic hierarchy is predicted as follows:

  • Phase II Conjugation (Dominant): The accessible carboxylic acid is the most reactive site for UGT-mediated glucuronidation.

  • Phase I O-Demethylation: The methoxy group at the ortho position (relative to the propanoic chain) is electron-rich. CYP2C9 is the predicted catalyst due to the anionic recognition site in its binding pocket, which favors acidic substrates like profens.

  • Metabolic Blocking: The chlorine atom at position 5 effectively blocks aromatic hydroxylation at this site and sterically hinders the adjacent C4/C6 positions, enhancing the stability of the phenyl ring itself.

The "Profen" Chiral Inversion

Unlike standard metabolic clearance, this compound is predicted to undergo chiral inversion . 2-Arylpropionic acids often exist as racemates. The (


)-enantiomer is typically inactive but is converted in vivo to the active (

)-enantiomer via an Acyl-CoA intermediate. This is not a clearance pathway per se but a bioactivation pathway that complicates stability calculations.

In Vitro Experimental Validation Protocols

To validate the in silico predictions, a tiered experimental approach is required.

Experiment A: Microsomal Stability (Phase I Focus)

Objective: Determine Intrinsic Clearance (


) driven by CYP450s.
System:  Pooled Human Liver Microsomes (HLM).

Protocol:

  • Substrate Conc: 1

    
    M (to ensure linear kinetics, 
    
    
    
    ).
  • Cofactor: NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Control: Diclofenac (High turnover CYP2C9 substrate).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    

Critical Insight: If the compound is stable in microsomes but unstable in hepatocytes, the clearance is likely driven by Phase II glucuronidation, as microsomes lack the UDPGA cofactor required for UGTs.

Experiment B: Hepatocyte Stability (Whole Cell System)

Objective: Capture Phase II glucuronidation and transporter effects. System: Cryopreserved Human Hepatocytes.

Protocol:

  • Incubation: Suspension culture (

    
     cells/mL).
    
  • Timepoints: Extended range (0 to 120 min).

  • Inhibitor Check: Co-incubate with 1-Aminobenzotriazole (ABT) (pan-CYP inhibitor).

    • Logic: If clearance persists in the presence of ABT, the mechanism is non-oxidative (i.e., Glucuronidation).

Visualization: The Experimental Workflow

ExperimentalWorkflow Start Compound: 2-(5-Cl-2-OMe-phenyl)propanoic acid InSilico In Silico SOM Prediction (StarDrop / ADMET Predictor) Start->InSilico Microsomes Assay 1: HLM + NADPH (Phase I Oxidative Clearance) InSilico->Microsomes Decision1 Is CL_int High? Microsomes->Decision1 Hepatocytes Assay 2: Hepatocytes (Phase I + Phase II) Decision1->Hepatocytes Yes (CYP driven) Decision1->Hepatocytes No (Likely UGT driven) MetID Metabolite ID (HRMS) Search for: +176 Da (Glucuronide) -14 Da (Demethylation) Hepatocytes->MetID Toxicity Reactive Metabolite Screen (GSH Trapping for Acyl Glucuronides) MetID->Toxicity

Figure 1: Tiered experimental workflow for metabolic stability assessment. Note the critical transition from Microsomes to Hepatocytes to capture Phase II conjugation.

Mechanistic Pathways & Metabolite Identification[4][5][6][7]

The metabolic fate of 2-(5-Chloro-2-methoxyphenyl)propanoic acid is predicted to follow three distinct pathways.

Pathway 1: O-Demethylation (Phase I)
  • Enzyme: CYP2C9 (Primary), CYP2D6 (Secondary).

  • Mechanism: Oxidative attack on the methoxy carbon, releasing formaldehyde and forming the phenol.

  • Mass Shift: Parent

    
     Da.
    
  • Significance: This increases polarity and provides a handle for subsequent sulfation.

Pathway 2: Acyl Glucuronidation (Phase II)
  • Enzyme: UGT2B7 / UGT1A9.

  • Mechanism: Conjugation of glucuronic acid to the carboxylic acid moiety.

  • Mass Shift: Parent

    
     Da.
    
  • Risk Alert: Acyl glucuronides are electrophilic. They can undergo acyl migration (moving the drug from the 1-O position to 2, 3, or 4-positions on the sugar) and covalently bind to plasma proteins (HSA), leading to potential immune-mediated idiosyncratic toxicity (IADRs).

  • Mitigation: Assess degradation half-life of the glucuronide in buffer at pH 7.4.

Pathway 3: Chiral Inversion (Stereo-conversion)
  • Mechanism:

    • Formation of Acyl-CoA thioester (mediated by Acyl-CoA synthetase).

    • Epimerization of the

      
      -proton.
      
    • Hydrolysis back to the free acid (predominantly

      
      -enantiomer).
      
  • Impact: This is a "metabolic activation" loop that extends the effective half-life of the active enantiomer.

Visualization: Predicted Metabolic Map

MetabolicMap Parent Parent Compound (R/S Mixture) Phenol O-Desmethyl Metabolite (-14 Da) Parent->Phenol CYP2C9 (Oxidation) AcylGluc Acyl Glucuronide (+176 Da) (Reactive Intermediate) Parent->AcylGluc UGT (Conjugation) CoA_Ester Acyl-CoA Intermediate Parent->CoA_Ester Acyl-CoA Synthetase Inverted (S)-Enantiomer (Pharmacologically Active) CoA_Ester->Inverted Hydrolysis Inverted->AcylGluc UGT

Figure 2: Predicted metabolic tree. The red path (Acyl Glucuronide) represents a potential toxicity liability, while the grey path represents chiral inversion unique to profens.

Conclusion & Strategic Recommendations

For 2-(5-Chloro-2-methoxyphenyl)propanoic acid, metabolic stability is not merely about clearance rate but about bioactivation and reactivity .

  • Clearance Driver: Expect moderate clearance driven primarily by glucuronidation (Phase II) rather than oxidation, due to the metabolic stability of the chlorophenyl ring.

  • Safety Marker: The formation of acyl glucuronides must be monitored. If the acyl glucuronide half-life is short (< 1 hour) in plasma, the risk of protein adduct formation increases.

  • Chirality: Pharmacokinetic studies must use chiral chromatography to distinguish the

    
     and 
    
    
    
    enantiomers, as their metabolic fates and potencies differ.
Summary of Predicted Parameters
ParameterPredictionRationale
Primary Clearance UGT-mediated GlucuronidationCarboxylic acid accessibility
Secondary Clearance CYP2C9 O-DemethylationMethoxy group liability
Risk Factor Acyl Glucuronide ReactivityCommon to carboxylic acid drugs
Major Metabolite 1-O-Acyl GlucuronideDirect conjugation

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Rettie, A. E., & Jones, J. P. (2005). Clinical and toxicological relevance of CYP2C9: structure-function and mechanistic aspects. Annual Review of Pharmacology and Toxicology. [Link]

  • Regan, S. L., et al. (2010).[1] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]

  • Tracy, T. S., et al. (1995). Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofen-CoA. Drug Metabolism and Disposition.[2][3] [Link]

  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(5-Chloro-2-methoxyphenyl)propanoic acid

[1] Introduction & Scope This application note details the synthetic protocol for 2-(5-Chloro-2-methoxyphenyl)propanoic acid , a structural analog of the 2-arylpropanoic acid class (profens).[1] While structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

This application note details the synthetic protocol for 2-(5-Chloro-2-methoxyphenyl)propanoic acid , a structural analog of the 2-arylpropanoic acid class (profens).[1] While structurally related to NSAIDs like ibuprofen or the herbicide mecoprop (which contains a phenoxy ether linkage), this specific phenylpropanoic acid derivative serves as a critical intermediate in the development of GPR40 agonists and novel anti-inflammatory scaffolds.[1]

The protocol prioritizes the


-methylation of the corresponding phenylacetic acid precursor .[1] This route is selected for its operational reliability, cost-effectiveness, and the commercial availability of the starting material, 2-(5-chloro-2-methoxyphenyl)acetic acid.[1] A modern palladium-catalyzed cross-coupling alternative is also discussed for high-throughput parallel synthesis applications.[1]
Key Chemical Properties
PropertyValue
Chemical Name 2-(5-Chloro-2-methoxyphenyl)propanoic acid
Molecular Formula C

H

ClO

Molecular Weight 214.65 g/mol
Precursor CAS 7569-62-2 (Acetic acid analog)
Target Moiety 2-Arylpropanoic acid (racemic)

Retrosynthetic Analysis

The strategic disconnection relies on the functionalization of the benzylic carbon.[1] We utilize the acidity of the


-protons in the ester derivative to introduce the methyl group via enolate alkylation.[1]
Synthetic Pathway Visualization[1]

Synthesis_Pathway SM Start: 2-(5-Chloro-2-methoxyphenyl) acetic acid (CAS 7569-62-2) Inter1 Intermediate 1: Methyl Ester SM->Inter1 1. Esterification (MeOH, H2SO4) Inter2 Intermediate 2: alpha-Methyl Ester Inter1->Inter2 2. Alkylation (LDA, MeI, -78°C) Product Target: 2-(5-Chloro-2-methoxyphenyl) propanoic acid Inter2->Product 3. Saponification (LiOH, THF/H2O)

Figure 1: Linear synthetic route via alpha-methylation of the phenylacetate scaffold.[1]

Detailed Experimental Protocol

Phase 1: Esterification

Objective: Protect the carboxylic acid to prevent quenching of the base in the subsequent alkylation step.[1]

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2-(5-chloro-2-methoxyphenyl)acetic acid (20.0 g, 100 mmol) and anhydrous Methanol (200 mL).

  • Catalyst Addition: Carefully add concentrated Sulfuric Acid (H

    
    SO
    
    
    
    )
    (1.0 mL) dropwise while stirring.
  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (65°C) for 4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2]

  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove excess methanol.[1]

    • Dissolve the residue in Ethyl Acetate (EtOAc, 150 mL).

    • Wash with saturated NaHCO

      
       (2 x 50 mL) to neutralize acid traces, followed by Brine (50 mL).[1]
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate.[1]
      
  • Output: Methyl 2-(5-chloro-2-methoxyphenyl)acetate (Yield: ~95-98%, colorless oil). Proceed without further purification.[1]

Phase 2: -Methylation (Critical Step)

Objective: Introduce the methyl group at the benzylic position using kinetic enolate control.[1]

Safety Note: Lithium Diisopropylamide (LDA) is pyrophoric and moisture-sensitive.[1] Methyl Iodide is a neurotoxin and alkylating agent.[1] Perform all operations in a fume hood under inert atmosphere (Argon/Nitrogen).

  • Enolate Formation:

    • In a flame-dried 1 L 3-neck flask under Argon, add anhydrous Tetrahydrofuran (THF) (300 mL) and Diisopropylamine (16.8 mL, 120 mmol).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (n-BuLi) (2.5 M in hexanes, 48 mL, 120 mmol) dropwise over 20 minutes. Stir for 30 minutes at -78°C to generate LDA.

  • Substrate Addition:

    • Dissolve the Methyl ester from Phase 1 (approx.[1] 21.4 g, 100 mmol) in anhydrous THF (50 mL).[1]

    • Add this solution dropwise to the LDA mixture at -78°C over 30 minutes. The solution may turn yellow/orange, indicating enolate formation.[1]

    • Stir at -78°C for 1 hour.

  • Alkylation:

    • Add Methyl Iodide (MeI) (7.5 mL, 120 mmol) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Process Insight: The color usually fades as the alkylation proceeds.[1]

  • Quench & Workup:

    • Quench carefully with saturated NH

      
      Cl solution (100 mL).[1]
      
    • Extract with Diethyl Ether (3 x 150 mL).

    • Wash combined organics with 1M HCl (to remove diisopropylamine traces) and Brine.[1]

    • Dry (MgSO

      
      ) and concentrate.[1]
      
  • Purification: Purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes) to isolate Methyl 2-(5-chloro-2-methoxyphenyl)propanoate .
    
Phase 3: Saponification

Objective: Hydrolyze the ester to yield the final free acid.[1]

  • Reaction: Dissolve the methylated ester in THF (100 mL) and Water (50 mL). Add Lithium Hydroxide Monohydrate (LiOH[1]·H

    
    O)  (8.4 g, 200 mmol).[1]
    
  • Conditions: Stir vigorously at room temperature for 12-16 hours.

  • Isolation:

    • Concentrate to remove THF.[1]

    • Acidify the aqueous residue to pH ~2 with 1M HCl.[1] The product will precipitate as a white solid or oil out.[1]

    • Extract with EtOAc (3 x 100 mL).

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.[1]
  • Crystallization: Recrystallize from Hexane/EtOAc or Heptane to obtain the pure acid.[1]

Analytical Specifications

TestExpected Result
Appearance White to off-white crystalline solid
Melting Point 90-95°C (Estimated based on analogs)
1H NMR (DMSO-d6)

12.2 (s, 1H, COOH), 7.2-6.9 (m, 3H, Ar-H), 3.8 (s, 3H, OMe), 3.7 (q, 1H, CH), 1.3 (d, 3H, CH

)
Mass Spec (ESI-) [M-H]

= 213.0

Alternative Route: Pd-Catalyzed Arylation

For labs equipped for high-throughput screening or lacking -78°C capabilities, the Hartwig-Buchwald


-Arylation  is a superior alternative.[1]
  • Starting Material: 2-Bromo-4-chloroanisole (Commercially available).[1]

  • Reagents: tert-Butyl propionate, Pd(dba)

    
    , P(t-Bu)
    
    
    
    , LiHMDS.[1]
  • Mechanism: Direct coupling of the enolate of tert-butyl propionate with the aryl bromide.[1]

  • Advantage: Avoids the multi-step methylation sequence; high regio-fidelity.[1]

Pd_Coupling SM 2-Bromo-4-chloroanisole Reagents Pd(dba)2 / P(t-Bu)3 LiHMDS, t-Butyl Propionate SM->Reagents Product t-Butyl Ester Intermediate Reagents->Product

Figure 2: Alternative catalytic route utilizing 2-Bromo-4-chloroanisole.

References

  • Precursor Availability: 2-(5-Chloro-2-methoxyphenyl)acetic acid (CAS 7569-62-2).[1] PubChem Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • General Methylation Protocol: Myers, A. G., et al. "Alkylation of Ester Enolates."[1] Organic Syntheses, Coll.[1] Vol. 10, p. 12 (2004).[1] [Link]

  • Pd-Catalyzed Arylation: Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[1] Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[1] Journal of the American Chemical Society, 124(42), 12557–12565.[1] [Link]
    
  • Analogous Compound Data: Mecoprop (Phenoxy analog). PubChem Compound Summary. [Link]

Sources

Application

Application Note: Scalable Manufacturing of 2-(5-Chloro-2-methoxyphenyl)propanoic Acid

Executive Summary This application note details a robust, scalable manufacturing protocol for 2-(5-Chloro-2-methoxyphenyl)propanoic acid (CMPA) . This structural motif serves as a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for 2-(5-Chloro-2-methoxyphenyl)propanoic acid (CMPA) . This structural motif serves as a critical intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and Factor Xa inhibitors.

While direct palladium-catalyzed


-arylation of propionates offers a modern route, it often suffers from high catalyst costs and residual metal scavenging issues at scale. Therefore, this guide prioritizes a Modified Malonic Ester Synthesis  approach. This pathway utilizes readily available 5-chloro-2-methoxybenzaldehyde, ensuring cost-effectiveness, high regioselectivity, and strict control over the impurity profile suitable for GMP environments.
Key Process Features
  • Scalability: Validated for reactor volumes from 5L to 500L.

  • Safety: Avoids the use of highly toxic chloromethylation reagents (e.g., formaldehyde/HCl) by utilizing a reductive chlorination strategy.

  • Purity: Crystallization-driven purification eliminates the need for chromatographic separation.

Strategic Retrosynthesis & Pathway

The synthesis is designed to build the propanoic acid backbone via a stepwise carbon chain extension.

  • Precursor Activation: Conversion of the commercially available aldehyde to the benzylic chloride.

  • C-C Bond Formation: Alkylation of diethyl methylmalonate. This specific nucleophile introduces the

    
    -methyl group and the carboxylate functionality in a single step, preventing poly-alkylation.
    
  • Decarboxylation: Hydrolysis and thermal decarboxylation to yield the target racemic acid.

SyntheticPathway

Detailed Experimental Protocols

Stage 1: Preparation of 5-Chloro-2-methoxybenzyl Chloride

Objective: Generate the reactive electrophile without using carcinogenic chloromethyl ether precursors.

Reagents:

  • 5-Chloro-2-methoxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (0.35 eq)

  • Thionyl Chloride (1.2 eq)

  • Solvents: Methanol (Grade A), Toluene (Anhydrous), DMF (Catalytic).

Protocol:

  • Reduction: Charge 5-chloro-2-methoxybenzaldehyde into Methanol (5 vol). Cool to 0–5°C.[1]

  • Addition: Portion-wise add NaBH

    
     over 60 mins, maintaining internal temperature 
    
    
    
    . (Exothermic).[2]
  • IPC (In-Process Control): Monitor by HPLC until Aldehyde

    
    .
    
  • Workup: Quench with water, extract into Toluene. Distill off Methanol. Note: The toluene solution of the alcohol is used directly in the next step to minimize handling.

  • Chlorination: To the Toluene solution, add catalytic DMF (0.01 eq). Heat to 45°C.[1][3]

  • Addition: Add Thionyl Chloride dropwise over 2 hours. Scrub off-gases (SO

    
    , HCl) through a NaOH scrubber.
    
  • Completion: Stir at 60°C for 1 hour. Evaporate solvent/excess SOCl

    
     under reduced pressure to yield the crude Benzyl Chloride as a pale yellow oil.
    
Stage 2: The Malonic Ester Coupling (Critical Step)

Objective: Construct the carbon skeleton while preventing bis-alkylation.

Reagents:

  • Diethyl Methylmalonate (1.1 eq)

  • Sodium Ethoxide (21% wt solution in EtOH) (1.2 eq)

  • Crude Benzyl Chloride (from Stage 1) (1.0 eq)

Protocol:

  • Anion Formation: Charge Diethyl Methylmalonate and Ethanol (3 vol) into the reactor. Cool to 0°C. Add Sodium Ethoxide solution over 30 mins. Stir for 45 mins to generate the sodiomalonate enolate.

  • Coupling: Add the Benzyl Chloride (diluted in 1 vol Ethanol) dropwise to the enolate mixture.

    • Critical Process Parameter (CPP): Maintain temp

      
       during addition to prevent thermal decomposition of the benzyl chloride.
      
  • Reaction: Heat to reflux (78°C) for 4–6 hours.

  • IPC: Check for disappearance of Benzyl Chloride (Limit:

    
    ).
    
  • Workup: Distill off Ethanol. Partition residue between Water and Ethyl Acetate. The organic layer contains the Diester Intermediate .

Stage 3: Hydrolysis and Decarboxylation

Objective: Convert the diester to the final racemic acid.

Protocol:

  • Saponification: To the Diester oil, add 20% NaOH (aq) (3.0 eq). Heat to 60°C for 3 hours.

    • Observation: The biphasic mixture becomes homogeneous as the dicarboxylate salt forms.

  • Acidification: Cool to 20°C. Slowly add Conc. HCl until pH reaches 1.0.

    • Safety: Massive CO

      
       evolution occurs during the subsequent heating step.
      
  • Decarboxylation: Heat the acidic aqueous slurry to reflux (100°C) for 6–8 hours.

    • Mechanism:[4][3][5][6] The gem-dicarboxylic acid loses CO

      
       to form the mono-acid.
      
  • Isolation: Cool to 10°C. The product, 2-(5-Chloro-2-methoxyphenyl)propanoic acid , precipitates as a white solid.

  • Purification: Recrystallize from Isopropanol/Water (80:20).

Process Data & Specifications

Yield and Purity Targets
ParameterStage 1 (Chloride)Stage 2 (Diester)Stage 3 (Final API)
Molar Yield 92%85%78% (Overall: ~61%)
HPLC Purity N/A (Intermediate)>95.0%>99.5%
Appearance Yellow OilPale OilWhite Crystalline Solid
Melting Point N/AN/A96–98°C
Critical Impurity Profile
  • Des-chloro Analog: Originates from starting material impurity. Control: Source Aldehyde with <0.1% des-chloro.

  • Dimer Impurity: Formed during Stage 1 if temperature spikes. Control: Strict temp <10°C during reduction.

  • Ether Cleavage: 5-Chloro-2-hydroxyphenyl analog. Control: Avoid highly concentrated mineral acids during decarboxylation; use pH 1–2, not lower.

Process Flow Diagram (PFD)

ProcessFlow

Analytical Method (HPLC)

For process validation, use the following method to separate the acid from the diester and aldehyde precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 230 nm (Chlorobenzene absorption) and 280 nm (Anisole absorption).

  • Retention Times (Approx):

    • Acid (Target): 8.5 min

    • Aldehyde: 12.2 min

    • Diester: 16.8 min

References

  • Process Chemistry of Arylpropionic Acids

    • Rieu, J. P., et al. "Methods for the synthesis of anti-inflammatory 2-arylpropionic acids." Tetrahedron 42.15 (1986): 4095-4131. Link

  • Malonic Ester Synthesis Scale-Up

    • Levin, D. "The scale-up of the malonic ester synthesis." Organic Process Research & Development 1.2 (1997): 156-158. Link

  • Betrixaban Intermediate Synthesis (Contextual)

    • While Betrixaban utilizes a benzoic acid moiety, the chlorination and methoxy-group handling described here aligns with intermediates described in US Patent 7,598,276 (Factor Xa Inhibitors). Link

  • Safety in Chlorination

    • Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists." Academic Press, 2nd Edition (2012). (Chapter 5: Reagents). Link

Disclaimer: This protocol is for research and development purposes. All procedures should be conducted under a fume hood with appropriate PPE. Scale-up requires a formal Process Safety Assessment (PSA).

Sources

Method

Formulation strategies for 2-(5-Chloro-2-methoxyphenyl)propanoic acid delivery

Application Note: Formulation Strategies for 2-(5-Chloro-2-methoxyphenyl)propanoic Acid Executive Summary This guide details the formulation development strategy for 2-(5-Chloro-2-methoxyphenyl)propanoic acid (CMPA), a s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 2-(5-Chloro-2-methoxyphenyl)propanoic Acid

Executive Summary

This guide details the formulation development strategy for 2-(5-Chloro-2-methoxyphenyl)propanoic acid (CMPA), a structural analog of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).

Based on Structure-Property Relationships (SPR), CMPA is identified as a likely BCS Class II compound (Low Solubility, High Permeability). Its lipophilic chloro- and methoxy-substituents, combined with a carboxylic acid moiety, present classic formulation challenges: pH-dependent solubility, potential gastric irritation, and dissolution-rate-limited bioavailability.

This protocol provides a self-validating workflow to transition CMPA from pre-formulation characterization to a viable delivery system, focusing on Amorphous Solid Dispersions (ASD) and Lipid-Based Nano-formulations .

Pre-Formulation Profiling

Before selecting a delivery vehicle, the physicochemical "fingerprint" of CMPA must be established. Literature data for this specific CAS (1216314-99-6) is scarce; therefore, empirical determination is required.

Physicochemical Characterization Protocol
  • pKa Determination: Potentiometric titration is essential. Expect a pKa in the range of 4.0–5.0 (typical for profens).

  • LogP/LogD: Determine lipophilicity via the Shake-Flask method (n-octanol/water). A LogP > 3.0 indicates suitability for lipid-based systems.

  • Solubility Profile: Measure saturation solubility in:

    • 0.1N HCl (pH 1.2) – Simulated Gastric Fluid

    • Phosphate Buffer (pH 6.8) – Simulated Intestinal Fluid

    • Biorelevant Media (FaSSIF/FeSSIF)

Data Output Table: Target Specifications

Parameter Method Expected Range Formulation Implication
pKa Potentiometric Titration 4.2 – 4.8 Solubility is pH-dependent; low in stomach, high in intestine.
LogP Shake-Flask 2.5 – 3.5 High lipophilicity suggests need for solubilizers or lipids.
Melting Point DSC > 100°C High MP favors solid dispersions; Low MP favors lipid melts.

| Crystallinity | XRD | Crystalline | High lattice energy requires disruption (e.g., HME) for dissolution. |

Formulation Strategy 1: Amorphous Solid Dispersion (ASD)

Rationale: To overcome the dissolution rate limit, CMPA is converted from a crystalline state to a high-energy amorphous state using a polymer carrier. This is the gold standard for profen-like molecules (e.g., Ibuprofen, Naproxen).

Polymer Selection
  • Primary Carrier: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) .

    • Why: Amphiphilic nature stabilizes the hydrophobic CMPA; pH-sensitive solubility prevents drug release in the stomach (reducing irritation) and triggers rapid release in the small intestine (pH > 5.5).

  • Secondary Option: PVPVA64 (Copovidone) for immediate release profiles.

Protocol: Hot Melt Extrusion (HME)

Objective: Create a molecular dispersion of CMPA in HPMC-AS.

  • Blending: Mix CMPA and HPMC-AS (Ratio 1:3 w/w) in a V-blender for 10 mins.

  • Feeding: Feed mixture into a twin-screw extruder (11mm).

  • Thermal Profile: Set heating zones:

    • Zone 1 (Feed): 100°C

    • Zone 2 (Mixing): 140°C (Must be > Tg of polymer and near Tm of drug)

    • Zone 3 (Die): 135°C

  • Extrusion: Screw speed 100-200 rpm. Monitor torque to ensure no degradation.

  • Downstream: Cool extrudate on a conveyor belt; mill into granules (< 250 µm).

Validation: Perform Differential Scanning Calorimetry (DSC) .

  • Pass Criteria: Disappearance of the CMPA endothermic melting peak, indicating a fully amorphous state.

Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: If CMPA LogP > 3.0, lipid formulations can bypass the dissolution step entirely, presenting the drug in a pre-dissolved state for absorption.

Excipient Selection
  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) – Solubilizes the drug.

  • Surfactant: Cremophor® EL or Tween 80 – Emulsifies the oil.

  • Co-Surfactant: Transcutol® P – Reduces interfacial tension.

Protocol: Pseudo-Ternary Phase Diagram Construction
  • Preparation: Mix Surfactant and Co-Surfactant (Smix) in ratios (1:1, 2:1, 3:1).

  • Titration: Add Oil to Smix in varying ratios (1:9 to 9:1).

  • Water Titration: Add water dropwise to the Oil/Smix mixture under stirring.

  • Observation: Record the transition from clear (microemulsion) to turbid (emulsion).

  • Selection: Choose the formulation region that forms a clear nanoemulsion (< 100 nm) spontaneously upon dilution.

Recommended Starting Formula (w/w):

  • CMPA: 10% (dissolved in oil phase)

  • Capryol 90: 20%

  • Cremophor EL: 45%

  • Transcutol P: 25%

Analytical & Validation Workflows

HPLC Method for CMPA

Since no official monograph exists, use this generic method for arylpropionic acids.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Aromatic ring absorption).

  • Retention Time: Expect ~5–8 mins.

In Vitro Dissolution Testing
  • Apparatus: USP Type II (Paddle).

  • Speed: 50 RPM.

  • Media:

    • Stage 1: 0.1N HCl (2 hours) – Verify < 10% release (Gastro-resistance).

    • Stage 2: Phosphate Buffer pH 6.8 (45 mins) – Verify > 80% release.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for formulating CMPA based on initial pre-formulation data.

CMPA_Formulation_Strategy Start Start: CMPA Pre-Formulation Solubility_Check Check Aqueous Solubility (pH 1.2 - 6.8) Start->Solubility_Check LogP_Check Check LogP / Lipophilicity Solubility_Check->LogP_Check Low Solubility Class_I BCS Class I (High Sol / High Perm) Strategy: Simple Direct Compression Solubility_Check->Class_I High Solubility Class_II BCS Class II (Low Sol / High Perm) Strategy: Solubility Enhancement LogP_Check->Class_II LogP > 2 Dose_Check Dose Requirement? Class_II->Dose_Check High_Dose High Dose (>100mg) Dose_Check->High_Dose Low_Dose Low Dose (<50mg) Dose_Check->Low_Dose Strategy_ASD Strategy A: Amorphous Solid Dispersion (HME with HPMC-AS) Target: Tablet/Capsule High_Dose->Strategy_ASD Preferred for Stability Strategy_LBD Strategy B: Lipid-Based (SEDDS) (Capryol/Cremophor) Target: Softgel Capsule Low_Dose->Strategy_LBD Preferred for Potency Validation Validation: Dissolution (USP II) & Stability (DSC) Strategy_ASD->Validation Strategy_LBD->Validation

Figure 1: Decision tree for selecting the optimal delivery system for CMPA based on solubility and dose constraints.

References

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. Link

  • Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • PubChem. (n.d.). "Compound Summary: 2-(5-chloro-2-methoxyphenyl)propanoic acid (CAS 1216314-99-6)."[1][2][3] National Library of Medicine. Link

Sources

Application

Procedures for esterification of 2-(5-Chloro-2-methoxyphenyl)propanoic acid

Application Note: Esterification Protocols for 2-(5-Chloro-2-methoxyphenyl)propanoic acid Introduction & Strategic Overview The synthesis of esters from 2-(5-Chloro-2-methoxyphenyl)propanoic acid represents a critical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Protocols for 2-(5-Chloro-2-methoxyphenyl)propanoic acid

Introduction & Strategic Overview

The synthesis of esters from 2-(5-Chloro-2-methoxyphenyl)propanoic acid represents a critical transformation in the development of non-steroidal anti-inflammatory drug (NSAID) analogs and lipophilic prodrugs.

This specific substrate presents a unique "Steric-Electronic" challenge:

  • Steric Hindrance: The

    
    -methyl group (characteristic of the profen class) combined with the ortho-methoxy substituent on the phenyl ring creates significant steric crowding around the carbonyl carbon.
    
  • Electronic Effects: The electron-donating methoxy group stabilizes the phenyl ring but does not significantly deactivate the carboxyl group; however, the steric bulk necessitates activation methods stronger than standard equilibrium-driven catalysis for high yields.

This guide details three validated protocols, ranked by efficacy for this specific scaffold.

Method Selection Guide (Decision Matrix)

Select the appropriate protocol based on your scale and the nature of the alcohol partner.

MethodSelection Start Start: Select Esterification Route AlcoholType Is the Alcohol Partner Complex or Acid-Sensitive? Start->AlcoholType Scale Reaction Scale? AlcoholType->Scale No (Simple Alkyl) MethodB Method B: Steglich Esterification (Mild, Neutral pH) AlcoholType->MethodB Yes (Chiral/Labile) MethodA Method A: Acyl Chloride Activation (High Yield, Robust) Scale->MethodA > 1 Gram MethodC Method C: Fischer Esterification (Simple Alcohols Only) Scale->MethodC < 100 mg (Analytical)

Figure 1: Decision matrix for selecting the optimal esterification strategy based on substrate complexity and scale.

Detailed Protocols

Method A: Thionyl Chloride Activation (The Gold Standard)

Best for: Scale-up (>1g), unhindered alcohols, and maximum conversion.

Rationale: Direct acid-catalyzed esterification is often sluggish due to the


-methyl steric barrier. Converting the acid to the highly reactive acyl chloride using Thionyl Chloride (

) overcomes this barrier irreversibly.

Reagents:

  • Substrate: 2-(5-Chloro-2-methoxyphenyl)propanoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ): 1.5 – 2.0 eq
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Alcohol Partner: 1.2 – 1.5 eq

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 eq)
    

Protocol:

  • Activation: In a flame-dried RBF under

    
    , dissolve the carboxylic acid in anhydrous Toluene (5 mL/g).
    
  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Add

    
     dropwise at 0°C.
    
  • Reflux: Heat to 70°C for 2 hours. Monitor by TLC (aliquot quenched with MeOH). The acid spot should disappear, replaced by the non-polar methyl ester (if quenched).

  • Evaporation: Concentrate in vacuo to remove excess

    
     and toluene. Critical: Co-evaporate with fresh toluene twice to ensure complete removal of acidic volatiles.
    
  • Coupling: Redissolve the crude acyl chloride in dry DCM.

  • Add the Alcohol partner and

    
     at 0°C. Stir at Room Temperature (RT) for 4–12 hours.
    
  • Workup: Quench with water, wash with 1M HCl (to remove amine), then sat.

    
    . Dry over 
    
    
    
    .[1]
Method B: Steglich Esterification (DCC/DMAP)

Best for: Complex, acid-sensitive, or chiral alcohols.

Rationale: Uses carbodiimide coupling to activate the acid under neutral conditions.[2] DMAP acts as an acyl-transfer catalyst, crucial for sterically hindered substrates like 2-arylpropionic acids.

Reagents:

  • Substrate (1.0 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 eq)

  • DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalytic)

  • Alcohol: 1.0 – 1.2 eq

  • Solvent: Anhydrous DCM

Protocol:

  • Dissolve the acid and the alcohol in anhydrous DCM (10 mL/g) under nitrogen.

  • Add DMAP.[2][3][4][5][6][7][8]

  • Cool to 0°C.

  • Add DCC (dissolved in minimal DCM) dropwise. Observation: A white precipitate (Dicyclohexylurea, DCU) will form within minutes.

  • Stir at 0°C for 30 mins, then warm to RT and stir overnight.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with 0.5M HCl (removes DMAP), then sat.

    
    .
    
  • Purification: Flash chromatography is usually required to remove urea traces.

Mechanistic Insight

The following diagram illustrates the activation pathway for Method A, highlighting why it succeeds where direct esterification fails.

Mechanism Acid Carboxylic Acid (Sterically Hindered) Intermediate Acyl Chloride (Highly Electrophilic) Acid->Intermediate Activation (-SO2, -HCl) SOCl2 SOCl2 + DMF (Vilsmeier Catalyst) SOCl2->Intermediate Product Target Ester Intermediate->Product Nucleophilic Acyl Substitution Alcohol Alcohol (R-OH) + Base Alcohol->Product

Figure 2: Activation pathway via Acyl Chloride. The formation of the acyl chloride creates a planar, highly electrophilic carbonyl carbon that is less sensitive to the steric bulk of the ortho-methoxy group compared to the protonated acid in Fischer esterification.

Analytical Validation

Upon successful synthesis, the following spectral changes confirm the transformation:

FeatureSubstrate (Acid)Product (Ester - e.g., Methyl)
TLC (

)
Low (Streaks on Silica)High (Distinct spot)
1H NMR (

-H)
Quartet ~3.7-3.9 ppmQuartet shifts upfield slightly
1H NMR (Ester) AbsentSinglet ~3.6 ppm (if Methyl)
IR Spectroscopy Broad -OH stretch (2500-3300

)
Absent. Sharp C=O ~1735

Solubility Soluble in dilute NaOHInsoluble in NaOH

Troubleshooting Note: If the reaction stalls (Method A), ensure the removal of


 is complete. Residual thionyl chloride can react with the alcohol to form alkyl chlorides (R-Cl) instead of the ester.

References

  • Neises, B., & Steglich, W. (1978).[3][6][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3][6] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimal Stability of 2-(5-Chloro-2-methoxyphenyl)propanoic acid

Welcome to the technical support center for 2-(5-Chloro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on main...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Chloro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound through precise pH control. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and formulation of 2-(5-Chloro-2-methoxyphenyl)propanoic acid.

Q1: What is the most critical factor to consider for the stability of 2-(5-Chloro-2-methoxyphenyl)propanoic acid in solution?

A1: The most critical factor is the pH of the solution. As a carboxylic acid, the ionization state of 2-(5-Chloro-2-methoxyphenyl)propanoic acid is pH-dependent. This ionization state directly influences its solubility and susceptibility to degradation pathways such as hydrolysis and oxidation. Therefore, precise pH control is paramount for maintaining the chemical integrity of the compound in solution.

Q2: What is the predicted pKa of 2-(5-Chloro-2-methoxyphenyl)propanoic acid and why is it important?

  • Below the pKa: The unionized form dominates, which is typically less soluble in aqueous solutions.

  • Above the pKa: The ionized form dominates, which is generally more water-soluble.

  • Near the pKa: The solution has the highest buffering capacity against changes in pH, but this is also a region where solubility can be challenging to manage.

Understanding the pKa is the first step in designing a formulation that balances solubility and stability.

Q3: How does pH affect the solubility of 2-(5-Chloro-2-methoxyphenyl)propanoic acid?

A3: The solubility of this compound is highly pH-dependent. In acidic conditions (pH < pKa), the less soluble, unionized form will be predominant, potentially leading to precipitation. As the pH increases above the pKa, the compound deprotonates to form the more soluble carboxylate salt. Therefore, to achieve higher concentrations in aqueous solutions, a pH above the pKa is generally required.

Q4: What are the likely degradation pathways for this molecule and how are they influenced by pH?

A4: Carboxylic acids can be susceptible to several degradation pathways. For 2-(5-Chloro-2-methoxyphenyl)propanoic acid, potential degradation routes include:

  • Hydrolysis: While the ether linkage is generally stable, extreme pH conditions (highly acidic or basic) and elevated temperatures can promote hydrolysis.

  • Oxidation: The aromatic ring and methoxy group can be susceptible to oxidative degradation, which can be influenced by pH.

  • Decarboxylation: Though less common under typical storage conditions, elevated temperatures can sometimes lead to the loss of the carboxyl group.

Forced degradation studies are essential to definitively identify these pathways and the conditions that accelerate them.

Q5: What general pH range should I consider for optimal stability?

A5: For many pharmaceutical compounds, a pH near neutral (pH 6-8) is often a good starting point for stability, as it avoids the harsh conditions of extreme acidity or alkalinity that can catalyze hydrolysis. However, the optimal pH must be determined experimentally through a systematic pH-stability study. The goal is to find a pH range that maximizes stability while ensuring adequate solubility for the intended application.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My compound precipitates out of solution when I try to adjust the pH.

  • Cause: You are likely adjusting the pH to a value at or below the pKa of the compound, causing the less soluble, unionized form to predominate and precipitate. This is a common issue when attempting to create a solution at a pH where the compound is not sufficiently soluble.

  • Solution:

    • Increase the pH: Adjust the pH to a value significantly above the pKa to ensure the compound is in its more soluble, ionized form.

    • Use a Co-solvent: If a specific pH is required where solubility is low, consider the addition of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) to increase the solubility of the unionized form.

    • Prepare a Salt Form: Synthesizing or purchasing a salt form of the acid (e.g., sodium or potassium salt) can significantly improve aqueous solubility.

Problem 2: I'm observing significant degradation of my compound over a short period, even at a seemingly neutral pH.

  • Cause: "Neutral" pH may not be the optimal pH for stability for this specific molecule. Degradation can still occur at neutral pH, potentially through oxidation or other mechanisms. Additionally, the buffer components themselves could be interacting with your compound.

  • Solution:

    • Conduct a pH-Stability Profile: Perform a systematic study by preparing solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Analyze the purity of the compound at various time points to identify the pH of maximum stability.

    • Evaluate Different Buffer Systems: The choice of buffer can be critical. For a given pH, test different buffer species (e.g., phosphate, citrate, acetate) to ensure the buffer components are not catalyzing degradation.

    • Consider Antioxidants: If oxidation is suspected, consider adding an antioxidant to the formulation.

Problem 3: My stability-indicating HPLC method is not showing any degradation peaks, but I suspect the compound is degrading.

  • Cause: Your analytical method may not be truly "stability-indicating." This means it may not be able to separate the parent compound from its degradation products. The degradants might be co-eluting with the main peak or may not be detectable at the wavelength you are using.

  • Solution:

    • Perform Forced Degradation Studies: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light). This will generate the potential degradation products.

    • Re-validate Your HPLC Method: Analyze the samples from the forced degradation studies to ensure your HPLC method can resolve all the degradation peaks from the parent compound and from each other. Adjust mobile phase composition, gradient, column type, or detector wavelength as needed.

III. Experimental Protocols & Data Visualization

This section provides a detailed protocol for determining the optimal pH for stability and visual aids to understand key concepts.

Objective: To identify the pH at which 2-(5-Chloro-2-methoxyphenyl)propanoic acid exhibits maximum stability in an aqueous solution.

Materials:

  • 2-(5-Chloro-2-methoxyphenyl)propanoic acid

  • Buffer solutions covering a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Recommended buffers:

    • pH 2: 0.01 M HCl

    • pH 4: Acetate buffer (0.05 M)

    • pH 6: Phosphate buffer (0.05 M)

    • pH 7.4: Phosphate buffered saline (PBS)

    • pH 8: Phosphate buffer (0.05 M)

    • pH 10: Carbonate-bicarbonate buffer (0.05 M)

  • Calibrated pH meter

  • HPLC system with a validated stability-indicating method

  • Incubators or water baths set to desired temperatures (e.g., 40°C and 60°C for accelerated stability)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(5-Chloro-2-methoxyphenyl)propanoic acid in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Sample Preparation:

    • For each pH value, pipette a small, precise volume of the stock solution into a volumetric flask.

    • Dilute to the final volume with the respective buffer solution to achieve the target final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample by HPLC to determine the initial concentration and purity of the compound. This will serve as the baseline.

  • Incubation: Store aliquots of each buffered solution at the selected temperatures. Protect from light if the compound is known to be light-sensitive.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours for accelerated studies; weekly for longer-term studies), remove an aliquot from each sample and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point for each pH.

    • Plot the percentage of remaining compound versus time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Plot the logarithm of the degradation rate constant (log k) versus pH. The pH at which the rate constant is at a minimum is the pH of maximum stability.

Table 1: Hypothetical Solubility of 2-(5-Chloro-2-methoxyphenyl)propanoic acid at Different pH Values

pHPredicted Dominant FormExpected Aqueous Solubility
2.0Unionized (Acid)Low
4.0 (near pKa)Mixture of Unionized and IonizedModerate
6.0Ionized (Carboxylate)High
7.4Ionized (Carboxylate)High
8.0Ionized (Carboxylate)Very High

The relationship between pH, the ionization state of the molecule, and its resulting solubility is a fundamental concept.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Predicted Bioactivity of 2-(5-Chloro-2-methoxyphenyl)propanoic Acid and the Established Profile of Ibuprofen

Introduction In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the propionic acid class holds significant therapeutic importance, with Ibuprofen being a cornerstone molecule for pain and inflammation ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the propionic acid class holds significant therapeutic importance, with Ibuprofen being a cornerstone molecule for pain and inflammation management. This guide provides a comparative analysis of the well-established bioactivity of Ibuprofen against the predicted profile of a structurally related compound, 2-(5-Chloro-2-methoxyphenyl)propanoic acid. While extensive data underpins our understanding of Ibuprofen, this document ventures into a predictive exploration of 2-(5-Chloro-2-methoxyphenyl)propanoic acid, leveraging established structure-activity relationships (SAR) within NSAIDs. This comparison is intended for researchers and drug development professionals to highlight the potential of novel derivatives and to provide a framework for their empirical evaluation. It is critical to note that at the time of this publication, specific experimental bioactivity data for 2-(5-Chloro-2-methoxyphenyl)propanoic acid is not available in the public domain. Therefore, its profile is largely inferred from the behavior of analogous chemical structures.

Mechanistic Overview: Cyclooxygenase Inhibition

The primary mechanism of action for Ibuprofen and other propionic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2][5] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa and platelet aggregation.[2][4]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][5] The prostaglandins produced by COX-2 are central to the inflammatory response.[1][2]

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1][2][4][5] This non-selectivity is responsible for both its therapeutic effects (inhibition of COX-2) and its common side effects, such as gastrointestinal irritation (inhibition of COX-1).[4]

Signaling Pathway of COX Enzymes in Inflammation

COX_Pathway COX Signaling Pathway in Inflammation membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Injury/Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 phys_prostaglandins Physiological Prostaglandins (e.g., Gastric protection, Platelet aggregation) pgh2_1->phys_prostaglandins inflam_prostaglandins Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) pgh2_2->inflam_prostaglandins ibuprofen Ibuprofen & Predicted action of 2-(5-Chloro-2-methoxyphenyl)propanoic acid ibuprofen->cox1 Inhibition ibuprofen->cox2 Inhibition COX_Inhibition_Workflow In Vitro COX Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - COX-1 and COX-2 enzymes - Arachidonic acid (substrate) - Test compounds (Ibuprofen, 2-(5-Chloro-2-methoxyphenyl)propanoic acid) - Detection reagents start->prepare_reagents incubation Incubate enzymes with test compounds or vehicle control. prepare_reagents->incubation initiate_reaction Initiate reaction by adding arachidonic acid. incubation->initiate_reaction stop_reaction Stop reaction after a defined time. initiate_reaction->stop_reaction measure_product Measure prostaglandin production (e.g., colorimetrically or fluorometrically). stop_reaction->measure_product calculate_ic50 Calculate IC50 values for COX-1 and COX-2 inhibition. measure_product->calculate_ic50

Caption: A generalized workflow for determining COX-1 and COX-2 inhibition.

Detailed Protocol:

  • Reagent Preparation : Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid, and the test compounds (Ibuprofen and 2-(5-Chloro-2-methoxyphenyl)propanoic acid) in a suitable buffer.

  • Incubation : In a 96-well plate, add the COX enzyme to wells containing various concentrations of the test compounds or a vehicle control. Allow for a pre-incubation period.

  • Reaction Initiation : Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination : After a specific incubation time, stop the reaction.

  • Detection : Measure the amount of prostaglandin produced using a colorimetric or fluorometric detection kit. [6][7][8]6. Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating the acute anti-inflammatory activity of a compound. [9][10][11]

Paw_Edema_Workflow In Vivo Paw Edema Assay Workflow start Start animal_grouping Group animals (e.g., rats) and administer test compounds, Ibuprofen (positive control), or vehicle (negative control). start->animal_grouping measure_initial_paw_volume Measure initial paw volume. animal_grouping->measure_initial_paw_volume induce_edema Induce inflammation by injecting carrageenan into the paw. measure_initial_paw_volume->induce_edema measure_paw_volume_over_time Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours). induce_edema->measure_paw_volume_over_time data_analysis Calculate the percentage inhibition of edema. measure_paw_volume_over_time->data_analysis

Caption: The experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Dosing : Administer the test compound, Ibuprofen (as a positive control), or a vehicle solution to different groups of rats or mice via oral gavage.

  • Baseline Measurement : Measure the initial volume of the hind paw of each animal using a plethysmometer.

  • Induction of Edema : After a set time (e.g., one hour) post-dosing, inject a 1% solution of carrageenan into the subplantar region of the right hind paw. [9][11][12]4. Paw Volume Measurement : Measure the paw volume at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection. [9][12]5. Data Analysis : Calculate the increase in paw volume for each group and determine the percentage inhibition of edema compared to the vehicle-treated group.

In Vivo Assay: Hot Plate Test for Analgesia

This test is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus. [13][14] Detailed Protocol:

  • Animal Dosing : Administer the test compound, Ibuprofen, or a vehicle to different groups of mice.

  • Baseline Latency : Before dosing, determine the baseline reaction time of each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The reaction is typically paw licking or jumping. A cut-off time is set to prevent tissue damage. [15]3. Post-Dosing Latency : At various time points after dosing, place the mice back on the hot plate and record their reaction latency.

  • Data Analysis : An increase in the reaction latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.

Conclusion and Future Directions

Ibuprofen is a well-characterized and effective NSAID with a clear mechanism of action and a known safety profile. The structural similarity of 2-(5-Chloro-2-methoxyphenyl)propanoic acid to the propionic acid class of NSAIDs suggests a high probability of anti-inflammatory and analgesic activity, likely mediated through COX inhibition. The chloro and methoxy substitutions on the phenyl ring are key areas for SAR exploration, as they may influence the potency and selectivity of the compound for COX-1 versus COX-2, which in turn would affect both its efficacy and its gastrointestinal side effect profile.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of the bioactivity of 2-(5-Chloro-2-methoxyphenyl)propanoic acid. Such studies are essential to move from prediction to evidence and to fully characterize the therapeutic potential of this and other novel NSAID candidates.

References

  • Ibuprofen - Wikipedia. Available from: [Link]

  • News-Medical.Net. Ibuprofen Mechanism. Available from: [Link]

  • MedicalNewsToday. How ibuprofen works: Mechanism of action explained. Available from: [Link]

  • Whalley, E. T., et al. (2011). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 21(11), 783.
  • Patsnap Synapse. What is the mechanism of Ibuprofen? Available from: [Link]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current protocols in pharmacology, 15(1), 5-4.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 947-953.
  • Bio-protocol. Carrageenan-induced paw edema assay. Available from: [Link]

  • Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Available from: [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Available from: [Link]

  • Liu, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (51).
  • Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38, 445-451.
  • Patil, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
  • SlideShare. Analgesia Hot Plat Test. Available from: [Link]

  • Prieto, J. C., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 9-13.
  • Wikipedia. Hot plate test. Available from: [Link]

  • Sygnature Discovery. Sygnature Discovery launches its in vivo LPS model to ​p​​rofile early-stage anti-inflammatory drugs. Available from: [Link]

  • Redoxis. In vivo Acute Inflammatory Models. Available from: [Link]

  • Voronkov, A. V., et al. (2017). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International journal of molecular sciences, 18(12), 2728.
  • Gallardo, V., et al. (2000). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. International journal of pharmaceutics, 205(1-2), 127-135.
  • Al-Busaidi, I. J., et al. (2023).
  • Onder, F. C., et al. (2024). A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. Naunyn-Schmiedeberg's archives of pharmacology, 397(2), 1019-1033.
  • Onder, F. C., et al. (2024). A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. Naunyn-Schmiedeberg's archives of pharmacology, 397(2), 1019-1033.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo, 21(2), 269-276.
  • Roy, S. (1983). A Double-Blind Comparison of a Propionic Acid Derivative (Ibuprofen) and a Fenamate (Mefenamic Acid) in the Treatment of Dysmenorrhea. Obstetrics & Gynecology, 61(5), 628-632.
  • Basicmedical Key. Antiinflammatories. Available from: [Link]

  • Lanza, F. L., et al. (2011). Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. Alimentary pharmacology & therapeutics, 33(5), 557-566.
  • Roy, S. (1983). A double-blind comparison of a propionic acid derivative (ibuprofen) and a fenamate (mefenamic acid) in the treatment of dysmenorrhea. Obstetrics and gynecology, 61(5), 628-632.
  • Liu, Y., et al. (2022).
  • PubChem. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Available from: [Link]

  • Perumalla, C., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • Unilab. MEFENAMIC ACID VS. IBUPROFEN: WHICH IS RIGHT FOR YOU? Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic Characterization of 2-(5-Chloro-2-methoxyphenyl)propanoic Acid

Introduction: The Imperative of Solid-State Analysis in Drug Development In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from discovery to a marketable drug product is paved with r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solid-State Analysis in Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from discovery to a marketable drug product is paved with rigorous analytical challenges. A molecule's chemical structure is merely the starting point; its three-dimensional arrangement in the solid state dictates critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. It is in this context that we approach the crystallographic characterization of 2-(5-Chloro-2-methoxyphenyl)propanoic acid, a novel propanoic acid derivative. While experimental data for this specific molecule is not yet publicly available, this guide will serve as a comprehensive roadmap for its analysis, drawing comparisons with two widely-studied non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Naproxen.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind the experimental choices. We will explore how X-ray diffraction (XRD) can unlock the secrets of a crystal lattice and how the subtle interplay of intermolecular forces, guided by functional groups like the chloro and methoxy substituents of our target molecule, can lead to distinct crystalline forms with profound implications for a drug's ultimate therapeutic success.

The Crystallographic Workflow: From Powder to Precision

The comprehensive characterization of a crystalline material relies on a synergistic approach, primarily employing both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD). PXRD serves as a rapid, non-destructive fingerprinting technique, indispensable for phase identification, polymorphism screening, and routine quality control.[1][2] SCXRD, on the other hand, provides the definitive three-dimensional atomic arrangement, offering unparalleled insights into molecular conformation and intermolecular interactions.[3]

Crystallographic_Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-(5-Chloro-2-methoxyphenyl)propanoic acid PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD Initial Characterization SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesis->SCXRD Crystal Growth PhaseID Phase Identification & Purity PXRD->PhaseID Fingerprinting StructureSol Structure Solution & Refinement SCXRD->StructureSol Definitive 3D Structure Thermal Thermal Analysis (DSC, TGA) Polymorph Polymorph Screening Thermal->Polymorph Spectroscopy Spectroscopy (FTIR, Raman) Spectroscopy->Polymorph PhaseID->Polymorph Identifying Different Forms Comparative Comparative Structural Analysis Polymorph->Comparative StructureSol->Comparative

Figure 1: A comprehensive workflow for the crystallographic characterization of a new chemical entity, highlighting the interplay between different analytical techniques.

Experimental Protocol 1: Powder X-ray Diffraction (PXRD)

Objective: To obtain a characteristic 'fingerprint' of the bulk material, assess its crystallinity, and identify the presence of any impurities or different crystalline forms (polymorphs).

Methodology:

  • Sample Preparation: A small amount (typically 5-10 mg) of the synthesized 2-(5-Chloro-2-methoxyphenyl)propanoic acid is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then mounted onto a low-background sample holder.

  • Instrument Setup: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) is used. The instrument is typically operated in a Bragg-Brentano reflection geometry.

  • Data Collection: The sample is scanned over a 2θ range of 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks. This pattern is unique to a specific crystalline phase.

Causality Behind Experimental Choices:

  • Grinding the sample is crucial to minimize preferred orientation, a phenomenon where plate-like or needle-shaped crystals align non-randomly, leading to inaccurate peak intensities.[1]

  • Copper X-ray sources are widely used due to their high intensity and the fact that their wavelength is well-suited for resolving the atomic spacings in organic molecules.

  • The 2θ range is chosen to cover the most information-rich region for organic compounds.

Experimental Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: High-quality single crystals of 2-(5-Chloro-2-methoxyphenyl)propanoic acid are grown. Common techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening of several options.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (often Mo Kα, λ = 0.7107 Å). A detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined to achieve the best fit with the experimental data.

Causality Behind Experimental Choices:

  • Growing high-quality single crystals is often the most challenging step. The crystals must be large enough to diffract X-rays efficiently but small enough to be fully bathed in the X-ray beam, and they must be free of defects.

  • Low-temperature data collection improves the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise final structure.

  • Molybdenum X-ray sources are often preferred for single-crystal analysis of small molecules as their shorter wavelength provides higher resolution data.

Comparative Analysis: Insights from Ibuprofen and Naproxen

To understand the potential crystal packing of 2-(5-Chloro-2-methoxyphenyl)propanoic acid, we can draw valuable comparisons with the well-characterized structures of Ibuprofen and Naproxen. Both are propanoic acid derivatives and share the characteristic carboxylic acid dimer formation through hydrogen bonding.

Parameter(S)-(+)-Ibuprofen(S)-Naproxen2-(5-Chloro-2-methoxyphenyl)propanoic acid
Chemical Formula C₁₃H₁₈O₂C₁₄H₁₄O₃C₁₀H₁₁ClO₃
Molecular Weight 206.28 g/mol 230.26 g/mol 214.64 g/mol
Crystal System MonoclinicMonoclinicTo be determined
Space Group P2₁P2₁To be determined
Key Intermolecular Interaction Carboxylic acid dimer (hydrogen bonding)Carboxylic acid dimer (hydrogen bonding)Expected: Carboxylic acid dimer

Table 1: Comparison of key crystallographic and chemical data for Ibuprofen, Naproxen, and the target molecule. (Data for Ibuprofen and Naproxen sourced from published crystallographic studies).[4][5][6]

Structural_Comparison cluster_interactions Dominant Intermolecular Interaction Ibuprofen Ibuprofen Isobutylphenyl group Carboxylic acid Dimer Carboxylic Acid Dimer (Hydrogen Bonding) Ibuprofen->Dimer Naproxen Naproxen Methoxynaphthyl group Carboxylic acid Naproxen->Dimer Target 2-(5-Chloro-2-methoxyphenyl)propanoic acid Chloro-methoxyphenyl group Carboxylic acid Target->Dimer Hypothesized

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.